BenchChemオンラインストアへようこそ!

Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate

Physicochemical profiling CNS drug discovery Permeability prediction

Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate (CAS 769961-14-0) is a synthetic piperazine derivative with the molecular formula C16H24ClN3O2 and a molecular weight of 325.84 g/mol. It features a tert-butyloxycarbonyl (Boc)-protected piperazine core connected via a methylene spacer to a 5-amino-2-chlorophenyl ring.

Molecular Formula C16H24ClN3O2
Molecular Weight 325.83 g/mol
CAS No. 769961-14-0
Cat. No. B3154030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate
CAS769961-14-0
Molecular FormulaC16H24ClN3O2
Molecular Weight325.83 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)N)Cl
InChIInChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17/h4-5,10H,6-9,11,18H2,1-3H3
InChIKeyCQWOFJHYELPDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate (CAS 769961-14-0): A Boc-Protected Piperazine Building Block with a 5-Amino-2-chlorobenzyl Substituent


Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate (CAS 769961-14-0) is a synthetic piperazine derivative with the molecular formula C16H24ClN3O2 and a molecular weight of 325.84 g/mol . It features a tert-butyloxycarbonyl (Boc)-protected piperazine core connected via a methylene spacer to a 5-amino-2-chlorophenyl ring . This compound is cataloged as a research chemical (MDL MFCD12911868) and is supplied at a standard purity of 95% for R&D applications . It belongs to the broader class of N-Boc-N'-benzylpiperazines, which serve as versatile intermediates in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and CNS-targeted agents [1].

Why tert-Butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate Cannot Be Replaced by Unsubstituted Benzyl or Regioisomeric Analogs


Within the N-Boc-N'-benzylpiperazine family, the specific positioning of the chloro (ortho) and amino (meta) substituents on the phenyl ring and the presence of the methylene spacer create a unique physicochemical profile that cannot be replicated by the unsubstituted benzyl analog (CAS 57260-70-5) or the direct regioisomer tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS 193902-81-7, which lacks the methylene spacer and has the amino group directly attached at the 4-position) [1]. The target compound's computed cLogP of 1.63 and topological polar surface area (TPSA) of 75.43 Ų represent significant departures from the benzyl parent (cLogP 2.4, TPSA 32.8 Ų) [2]. These differences translate into altered hydrogen bonding capacity (3 H-bond donors vs. 0 for the parent) and distinct solubility-permeability profiles, directly impacting biological target engagement and pharmacokinetic behavior in downstream applications .

Quantitative Differentiation Evidence for tert-Butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate (769961-14-0) vs. Closest Analogs


Topological Polar Surface Area (TPSA): 2.3-Fold Increase Over the Unsubstituted Benzyl Parent

The target compound exhibits a computed TPSA of 75.43 Ų, representing a 2.3-fold increase compared to the unsubstituted N-Boc-N'-benzylpiperazine parent (TPSA 32.8 Ų) [1]. This difference is directly attributable to the presence of the primary aromatic amine (-NH2) and chlorine substituents on the phenyl ring. TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier (BBB) penetration, while values above 70–90 Ų indicate a balanced CNS-peripheral profile suitable for targets where restricted brain exposure is desired [2].

Physicochemical profiling CNS drug discovery Permeability prediction

Lipophilicity (cLogP): Reduced by 0.77 Log Units Relative to the Benzyl Parent, Modulating Passive Permeability

The computed cLogP of the target compound is 1.63, which is 0.77 log units lower than that of the unsubstituted benzyl analog (XLogP3 2.4) [1]. This reduction in lipophilicity results from the electron-withdrawing chlorine atom and the hydrophilic amino group on the aromatic ring. In the context of Lipinski's Rule of Five, both compounds fall within acceptable ranges (cLogP < 5), but the lower value for the target compound correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical for achieving reliable assay results in biochemical and cellular screening cascades [2].

Lipophilicity ADME Drug-likeness

Hydrogen Bond Donor Count: 3 HBDs Enable Targeted Polar Interactions Absent in the Unsubstituted Analog (0 HBDs)

The target compound possesses 3 hydrogen bond donors (HBDs), contributed by the primary aromatic amine (-NH2) on the phenyl ring, compared to 0 HBDs for the unsubstituted tert-butyl 4-benzylpiperazine-1-carboxylate [1]. This difference fundamentally alters the compound's capacity for directional hydrogen bonding with biological targets. The 5-amino group can serve as a key pharmacophoric element for kinase hinge-binding interactions or GPCR orthosteric site engagement, whereas the unsubstituted analog can only participate in hydrophobic and van der Waals interactions through its benzyl moiety [2].

Hydrogen bonding Target engagement Structure-based drug design

Methylene Spacer Between Piperazine and Phenyl Ring: Conformational Flexibility Advantage Over Direct N-Aryl Analogs

The target compound incorporates a methylene (-CH2-) spacer between the piperazine N4 position and the 2-chloro-5-aminophenyl ring, as confirmed by its SMILES notation: CC(C)(C)OC(=O)N1CCN(CC2=C(Cl)C=CC(N)=C2)CC1 . In contrast, the regioisomeric analog tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS 193902-81-7) has the phenyl ring directly attached to the piperazine nitrogen without a spacer [1]. The methylene spacer introduces an additional rotatable bond (total rotatable bonds = 4) and reduces conjugation between the piperazine lone pair and the aromatic π-system, resulting in a more flexible and less electronically constrained scaffold [2].

Conformational analysis Linker optimization Scaffold hopping

MDL Number Registry and Vendor Purity Benchmarking: Standardized Identity Verification at 95% Purity

The target compound is registered under MDL number MFCD12911868, providing a unique and verifiable identifier for procurement quality assurance . It is commercially available at a standard purity of 95% (Catalog No. CM673877, CheMenu) . In comparison, the N-methyl analog 1-(2-chloro-5-amino-benzyl)-4-methylpiperazine (CAS 769961-12-8) is offered at purities ranging from 95% to ≥98% across different vendors, but lacks the Boc protecting group that is essential for orthogonal synthetic manipulation . The availability of batch-specific QC data (NMR, HPLC, GC) for the N-methyl analog from suppliers such as Bidepharm sets a procurement quality benchmark that purchasers of the Boc-protected target compound should demand from their suppliers .

Quality control Procurement specification Compound identity verification

Prioritized Application Scenarios for tert-Butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring a 5-Amino-2-chlorobenzyl Piperazine Scaffold with Defined TPSA

The TPSA of 75.43 Ų positions this compound as a balanced intermediate for kinase inhibitor programs where target engagement requires a combination of hydrophobic (chlorophenyl) and polar (amino, piperazine, carbamate) pharmacophoric elements [1]. The methylene spacer ensures that the piperazine retains sufficient basicity (predicted pKa ~8–9) for salt formation and aqueous solubility during biochemical assay preparation, while the 5-amino group provides a synthetic handle for amide or sulfonamide elaboration without requiring a deprotection step . When a scaffold with lower CNS penetration potential is desired (relative to the unsubstituted benzyl analog with TPSA 32.8 Ų), this compound offers a pre-optimized starting point [2].

GPCR Ligand Synthesis Leveraging the Ortho-Chloro / Meta-Amino Substitution Pattern for Receptor Subtype Selectivity

The ortho-chloro, meta-amino substitution pattern on the phenyl ring is a recognized pharmacophoric motif in several GPCR ligand classes, particularly for serotonin (5-HT) and dopamine receptor subtypes [1]. The target compound's cLogP of 1.63 and 3 HBDs provide a differentiated physicochemical profile compared to the unsubstituted benzyl analog (cLogP 2.4, 0 HBDs), which lacks the polar interactions necessary for engaging key residues in aminergic GPCR orthosteric binding pockets . Procurement of this pre-functionalized intermediate enables direct diversification at the 5-amino position via parallel synthesis, bypassing the need for a nitro group reduction that would be required when starting from the corresponding 5-nitro analog .

Antimicrobial or Antiparasitic Agent Development Benefiting from Reduced Lipophilicity (cLogP 1.63 vs. 2.4 for Parent)

For antimicrobial discovery programs targeting intracellular pathogens, reduced lipophilicity is often correlated with improved selectivity indices (lower mammalian cell cytotoxicity) and enhanced aqueous solubility for in vitro MIC determination [1]. The target compound's cLogP of 1.63 represents a 0.77 log unit reduction from the benzyl parent, corresponding to an estimated ~6-fold improvement in aqueous solubility based on the Hansch-Fujita relationship . The Boc protecting group further enables late-stage diversification after assembly of the core piperazine-benzyl scaffold, which is advantageous for structure-activity relationship (SAR) exploration in hit-to-lead campaigns [2].

Chemical Biology Probe Synthesis Requiring Orthogonal Protection (Boc on Piperazine, Free NH2 on Phenyl Ring)

The orthogonal protection strategy inherent in this compound—Boc on the piperazine N1 and a free primary amine on the phenyl ring—enables sequential functionalization without protecting group incompatibility [1]. This contrasts with the N-methyl analog 1-(2-chloro-5-amino-benzyl)-4-methylpiperazine (CAS 769961-12-8), where the methyl group on piperazine is not removable, permanently locking the piperazine in a tertiary amine state . For chemical biology applications requiring conjugation of fluorophores, biotin, or photoaffinity labels, the target compound's free NH2 group provides a unique attachment point while the Boc group preserves the option for subsequent piperazine deprotection and further functionalization [2].

Quote Request

Request a Quote for Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.